molecular formula C14H11ClO3 B374280 2-[(4-Chlorophenoxy)methyl]benzoic acid

2-[(4-Chlorophenoxy)methyl]benzoic acid

Cat. No.: B374280
M. Wt: 262.69g/mol
InChI Key: HAHXHVBOEOOXNS-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]benzoic acid (CAS: 23560-70-5) is a chlorinated aromatic compound with the molecular formula C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol . Its structure consists of a benzoic acid backbone substituted at the 2-position by a (4-chlorophenoxy)methyl group. The compound is synthesized via the reaction of phthalide derivatives with 4-chlorophenol, yielding a reaction efficiency of 51% under optimized conditions .

Properties

Molecular Formula

C14H11ClO3

Molecular Weight

262.69g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]benzoic acid

InChI

InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17)

InChI Key

HAHXHVBOEOOXNS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical differences between 2-[(4-Chlorophenoxy)methyl]benzoic acid and its structural analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
This compound C₁₄H₁₁ClO₃ 262.69 4-Cl-phenoxy methyl at C2 of benzoic acid Not reported Intermediate for acylthiourea derivatives
2-((4-Chlorophenyl)acetyl)benzoic acid C₁₅H₁₁ClO₃ 286.70 4-Cl-phenyl acetyl at C2 Not reported Intermediate for Azelastine (antihistamine)
3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid C₁₅H₁₃ClO₃ 282.72 4-Cl-2-Me-phenoxy methyl at C3 Not reported Pharmaceutical research
2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid C₂₀H₁₅ClO₂S 354.85 Thioether-linked diphenylmethyl Not reported Biochemical studies
3-Chloro-4-(4-chlorophenoxy)benzoic acid C₁₃H₈Cl₂O₃ 283.11 4-Cl-phenoxy and 3-Cl at C4 Not reported Synthetic intermediate

Key Observations :

  • Substituent Position: The parent compound’s 2-position substitution on the benzoic acid core contrasts with analogs like 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid, where substitution occurs at the 3-position. This positional shift impacts steric effects and electronic distribution .
  • Functional Group Variations: Replacing the phenoxy methyl group with a thioether (e.g., 2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid) alters solubility and reactivity due to sulfur’s polarizability .

Spectroscopic and Analytical Data

  • NMR Shifts : The parent compound’s ¹H NMR in DMSO-d₆ shows unresolved signals at δ 171.4–173.0 ppm (C4 & C6) and δ 192.6 ppm (CHO), indicative of aromatic and carbonyl environments .
  • Comparative IR Data : Thioether-containing analogs display distinct S–C stretching vibrations near 650 cm⁻¹, absent in oxygen-linked derivatives .

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